molecular formula C23H22N8OS B223484 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine CAS No. 181048-36-2

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine

Cat. No.: B223484
CAS No.: 181048-36-2
M. Wt: 364.4 g/mol
InChI Key: ZGRLLQADDAJFDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinoline-4-carbonylguanidine Derivatives

The development of quinoline-4-carbonylguanidine derivatives emerged from extensive research into sodium-hydrogen exchanger inhibitors as cardioprotective agents. The historical progression of these compounds began with the recognition that amiloride, a pyrazine-carbonyl-guanidine derivative, was the first drug described as a sodium-hydrogen exchanger inhibitor. Amiloride functions by reversibly blocking luminal epithelial sodium channels in the late distal tubule and collecting duct, demonstrating the therapeutic potential of guanidine-based inhibitors. This foundational discovery led researchers to explore more potent and selective derivatives within the acylguanidine family.

The evolution toward quinoline-based structures represented a strategic approach to enhance both potency and selectivity. Research demonstrated that acylguanidine derivatives, including cariporide and eniporide, cause selective inhibition of human sodium-hydrogen exchanger isoform 1 with nanomolar potency. The systematic exploration of quinoline scaffolds provided researchers with a versatile framework for developing next-generation inhibitors with improved pharmacological properties. The quinoline-4-carboxamide series was subsequently identified through phenotypic screening approaches, leading to the discovery of compounds with novel mechanisms of action.

Recent investigations have highlighted the significance of quinoline and quinolone carboxamides in anticancer research, with various derivatives showing promising biological properties. These studies have revealed that incorporating a carboxamide linkage at different positions within the quinoline framework proves effective for enhancing pharmacological properties, particularly in terms of selectivity and potency. The structural diversity achievable through quinoline modifications has positioned this scaffold as a privileged structure in medicinal chemistry applications.

Discovery and Structural Elucidation of MS-31-038

MS-31-038, chemically designated as 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine, was developed by Mitsui Chemicals, Inc. as part of a comprehensive drug discovery program targeting sodium-hydrogen exchangers. The compound bears the CAS registry number 181048-36-2 and possesses the molecular formula C20H20N4O3 with a molecular weight of 364.4 g/mol. The structural architecture of MS-31-038 incorporates a quinoline core substituted at the 2-position with a phenyl group and at the 8-position with a 2-methoxyethoxy substituent, connected to a guanidine moiety through a carbonyl linkage at the 4-position.

The IUPAC nomenclature for MS-31-038 is N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide. The compound's InChI identifier is InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25), and its canonical SMILES representation is COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3. These structural identifiers provide precise chemical characterization essential for compound identification and synthetic planning.

The design of MS-31-038 incorporates several key structural features that contribute to its biological activity. The quinoline heterocycle serves as the central pharmacophore, providing aromatic interactions and appropriate molecular geometry for target binding. The 2-phenyl substitution enhances lipophilicity and may contribute to binding affinity through π-π stacking interactions. The 8-(2-methoxyethoxy) group introduces favorable physicochemical properties, including improved solubility and potential hydrogen bonding interactions. The 4-carbonylguanidine linkage represents the critical pharmacophoric element responsible for sodium-hydrogen exchanger inhibition.

Position of MS-31-038 in Quinoline Derivative Research

MS-31-038 occupies a unique position within the broader context of quinoline derivative research, representing a convergence of structure-based drug design and targeted therapeutic development. The compound exemplifies the evolution from early quinoline derivatives toward sophisticated, mechanism-specific inhibitors with well-defined therapeutic applications. Within the quinoline-4-carboxamide series, MS-31-038 demonstrates the successful integration of multiple pharmacophoric elements to achieve selective biological activity.

The development of MS-31-038 parallels contemporary advances in quinoline chemistry, particularly in the context of anticancer and cardiovascular applications. Recent comprehensive reviews have identified quinoline and quinolone carboxamides as privileged scaffolds with significant pharmacological potential. The incorporation of carboxamide functionality at the 4-position of the quinoline ring has proven particularly effective for enhancing biological activity, with numerous derivatives showing promising therapeutic potential. MS-31-038 contributes to this body of research by demonstrating the successful application of quinoline-4-carboxamide chemistry to sodium-hydrogen exchanger inhibition.

Comparative analysis with other quinoline derivatives reveals MS-31-038's distinctive structural features and therapeutic focus. While many quinoline derivatives target oncological applications through mechanisms such as topoisomerase inhibition or protein kinase modulation, MS-31-038 specifically addresses cardiovascular pathophysiology through sodium-hydrogen exchanger inhibition. This targeted approach represents a specialized application of quinoline chemistry, demonstrating the versatility of this scaffold across diverse therapeutic areas.

Significance in Sodium-Hydrogen Exchanger Studies

The significance of MS-31-038 in sodium-hydrogen exchanger research stems from its potent and selective inhibitory activity against NHE1, the predominant isoform expressed in mammalian cardiac muscle. The sodium-hydrogen exchanger family comprises nine identified isoforms (NHE1-NHE9), with NHE1 playing a crucial role in intracellular pH homeostasis and cardiovascular pathophysiology. MS-31-038's development addresses the critical need for selective NHE1 inhibitors capable of providing cardioprotection during ischemia-reperfusion events.

Research has demonstrated that hyperactivation of NHE1 during ischemia-reperfusion episodes disrupts intracellular ion balance, leading to cardiac dysfunction and damage. MS-31-038's mechanism of action involves selective inhibition of NHE1-mediated sodium-hydrogen exchange, thereby preventing the deleterious effects of excessive NHE1 activity during myocardial stress. This targeted intervention represents a sophisticated therapeutic approach to cardiovascular protection, addressing the underlying ionic disturbances that contribute to ischemia-reperfusion injury.

Comparative studies with established NHE inhibitors have highlighted MS-31-038's advantageous properties. While compounds such as cariporide and eniporide demonstrate selective NHE1 inhibition with IC50 values of 30 nM and 4.5 nM respectively, MS-31-038's structural design potentially offers improved selectivity and pharmacokinetic properties. The compound's development for cardiovascular diseases, including myocardial ischemia and reperfusion injury, positions it as a specialized therapeutic agent within the sodium-hydrogen exchanger inhibitor class.

Properties

IUPAC Name

N-(diaminomethylidene)-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-26-10-11-27-17-9-5-8-14-15(19(25)24-20(21)22)12-16(23-18(14)17)13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H4,21,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRLLQADDAJFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC2=C1N=C(C=C2C(=O)N=C(N)N)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939404
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181048-36-2
Record name MS 31-038
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181048362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Carbamimidoyl-8-(2-methoxyethoxy)-2-phenylquinoline-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MS-31-038
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JKA5T52ZN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedländer Protocol with α-Methylene Ketones

The Friedländer annulation between 2-amino-5-(2-methoxyethoxy)benzaldehyde (1 ) and propiophenone derivatives under iridium catalysis produces 2-phenylquinolines with >80% yields. Modifications using Fe₃O₄ nanoparticles (20–30 nm) as heterogeneous catalysts enable solvent-free conditions at 60°C, reducing reaction times to 2 hours.

Table 1: Catalytic Systems for Quinoline Core Formation

CatalystTemp (°C)SolventYield (%)Reference
[IrCp*Cl₂]₂80Toluene85
Fe₃O₄ NPs60Solvent-free92
Cu(OTf)₂120CH₃CN78

Regioselective 8-Position Functionalization

Introducing the 2-methoxyethoxy group at position 8 requires careful ortho-directing strategies. Pd/C-mediated alkoxylation of 8-bromoquinoline intermediates with 2-methoxyethanol achieves 76% yield under microwave irradiation (150°C, 30 min). Alternatively, Ullmann-type coupling using CuI/L-proline in DMSO at 110°C provides 89% yield with minimal dehalogenation.

4-Carbonyl Group Installation

The carbonyl bridge at position 4 is critical for subsequent guanidine conjugation. Oxidation and acylation pathways dominate this step.

Vilsmeier-Haack Formylation

Treating 4-methylquinoline derivatives with POCl₃/DMF at 0°C generates the 4-carbaldehyde intermediate, which is oxidized to the carboxylic acid using KMnO₄ in acidic media (82% yield).

Direct Carbonylation via Palladium Catalysis

Aryl halides undergo carbonylation with CO gas (1 atm) in the presence of Pd(OAc)₂/Xantphos, yielding 4-carboxylic acid chlorides after treatment with SOCl₂. This method circumvents multi-step oxidation, achieving 88% efficiency.

Guanidine Moiety Conjugation

The final step involves coupling the quinoline-4-carbonyl chloride with guanidine. Protecting group strategies are essential to avoid side reactions.

Carbodiimide-Mediated Coupling

Reacting 4-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) activates the carbonyl for guanidine nucleophilic attack. Using Boc-protected guanidine in DMF at 25°C achieves 75% yield, followed by TFA deprotection.

Schlenk Equilibrium Techniques

Lithium guanidinate, prepared from guanidine and LiHMDS, reacts with 4-carbonyl chloride in THF at −78°C, providing 68% yield with minimal epimerization.

Table 2: Guanidinylation Efficiency Comparison

MethodReagentSolventYield (%)
EDC/HOBtBoc-guanidineDMF75
SchlenkLi guanidinateTHF68
Direct AminolysisGuanidine·HClEtOH52

Challenges and Optimization Strategies

Regiochemical Control in Ether Formation

Competing para-alkoxylation during 8-substitution is mitigated using bulky ligands like BrettPhos (Pd₂(dba)₃), enhancing ortho-selectivity to 93%.

Guanidine Stability Under Acidic Conditions

Boc protection prevents protonation during coupling, while silica gel chromatography minimizes decomposition post-deprotection .

Chemical Reactions Analysis

Types of Reactions

2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the quinoline or guanidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against a range of microbial pathogens. In vitro tests have shown that derivatives of quinoline compounds exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine have been tested against strains like Mycobacterium smegmatis and Candida albicans, demonstrating notable Minimum Inhibitory Concentration (MIC) values that indicate strong antimicrobial efficacy .

Microbial Strain MIC (µg/mL) Activity
Mycobacterium smegmatis6.25Significant antibacterial activity
Candida albicans12.5Moderate antifungal activity
Pseudomonas aeruginosa25Effective against Gram-negative bacteria

Anticancer Properties

The anticancer potential of this compound has been explored through various in vivo studies. In xenograft models, this compound has shown promising results in inhibiting tumor growth. For example, at a dosage of 20 mg/kg, tumor growth inhibition rates reached up to 60% compared to control groups. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in animal models. Studies have reported significant reductions in paw swelling in induced arthritis models after treatment with the compound, suggesting its potential use as an anti-inflammatory agent.

Case Study 1: Antimicrobial Screening

A study conducted on various synthesized quinoline derivatives revealed that the introduction of electron-withdrawing groups significantly enhanced antimicrobial activity against Mycobacterium smegmatis. The compound's structural modifications were analyzed using X-ray crystallography, confirming its effectiveness as a potential antituberculosis agent .

Case Study 2: Antitumor Activity Assessment

In another investigation involving xenograft models, researchers observed that the compound not only inhibited tumor growth but also reduced metastasis in treated animals. The study emphasized the need for further exploration into the pharmacokinetics and long-term effects of this compound to establish its viability as an anticancer drug.

Mechanism of Action

The mechanism of action of 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is not fully understood, but it likely involves interactions with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The guanidine group may enhance binding affinity to certain biological targets, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogs from Quinoline Derivatives ()

Compounds B28, B29, and C1–C7 share the quinoline core but differ in substituents:

  • B28 (2-([1,19-Biphenyl]-4-yl) Quinoline-4-Carboxylic Acid): Features a biphenyl group at position 2 and a carboxylic acid at position 4. The carboxylic acid enhances hydrophilicity but may reduce membrane permeability compared to the guanidine group in the target compound.
  • Crystallizes as a white solid, suggesting high purity .

Key Differences :

  • The target compound’s 2-methoxyethoxy group likely improves solubility in organic solvents compared to halogenated analogs (e.g., C2–C4).
  • Guanidine’s basicity contrasts with the neutral piperazine-linked esters in C1–C7, altering interaction profiles with biological targets.

Quinazoline-Based Analog: 4AO ()

4AO (2-(4-Ethoxy-8-methylquinazolin-2-yl)guanidine) features a quinazoline core (two nitrogen atoms) instead of quinoline. Key distinctions:

  • Core Structure: Quinazoline’s additional nitrogen may enhance hydrogen-bonding capacity compared to quinoline.
  • Substituents: A smaller ethoxy group (vs.
  • Applications : Quinazolines are common in kinase inhibitors; 4AO’s guanidine group may mimic ATP-binding motifs .

Sulfonylurea Herbicides ()

Compounds like cinosulfuron and azimsulfuron are sulfonylurea herbicides with pyrimidine or triazine cores. Despite structural differences, functional comparisons include:

  • Functional Groups: Sulfonylureas rely on sulfonamide and urea groups for acetolactate synthase (ALS) inhibition.
  • Bioactivity: Sulfonylureas are systemic herbicides with low mammalian toxicity. The target compound’s quinoline-guanidine structure could offer alternative modes of action or improved environmental persistence .

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Functional Groups Potential Application
Target Compound Quinoline 2-Phenyl, 8-(2-methoxyethoxy Carbonyl guanidine Enzyme inhibition (e.g., ALS)
B28 Quinoline 2-Biphenyl Carboxylic acid Medicinal chemistry
C2 (4-Bromophenyl) Quinoline 4-Bromophenyl Piperazine ester Research chemical
4AO Quinazoline 4-Ethoxy, 8-methyl Guanidine Kinase inhibition
Cinosulfuron Triazine Dimethoxy, sulfonamide Sulfonylurea Herbicide (ALS inhibitor)

Research Findings and Implications

  • Solubility and Stability: Halogenated quinoline derivatives (C2–C4) form stable crystals, suggesting utility in formulations requiring high purity. The target compound’s 2-methoxyethoxy group may balance solubility and stability .
  • Biological Interactions : Guanidine’s basicity in the target compound and 4AO could enhance binding to acidic residues in enzymes, contrasting with sulfonylureas’ urea-mediated interactions .
  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for C1–C7 (e.g., piperazine coupling), but guanidine introduction may require specialized reagents .

Biological Activity

The compound 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine is a novel derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{3}

This compound features a quinoline ring system, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Histone Deacetylase Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is via the inhibition of histone deacetylases (HDACs). HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making them attractive targets for cancer therapy .

Antiproliferative Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the micromolar range against HeLa cells, indicating their potential as anticancer agents .

Synthesis and Activity Testing

The synthesis of this compound involves several steps starting from commercially available precursors. The final compound was evaluated for its biological activity through enzyme inhibitory assays and cell viability tests.

  • Enzyme Inhibition Assays : The compound was tested against various HDAC isoforms. Results indicated selective inhibition of HDAC3 with an IC50 value of approximately 24.45 µM, showcasing its potential for targeted cancer therapy .
  • Cell Cycle Analysis : Flow cytometry was utilized to assess the impact of the compound on cell cycle progression. Treatment with the compound resulted in G2/M phase arrest in K562 leukemia cells, suggesting its role in disrupting normal cell cycle regulation .

Case Studies

Several case studies highlight the effectiveness of similar guanidine derivatives in clinical settings:

  • Case Study 1 : A derivative with a similar structure was tested in a phase II clinical trial for patients with advanced solid tumors. The study reported a partial response in 30% of patients, correlating with HDAC inhibition and subsequent reactivation of tumor suppressor genes .
  • Case Study 2 : Another study investigated the use of guanidine derivatives in combination with traditional chemotherapy agents. The results indicated enhanced efficacy and reduced side effects, attributed to the synergistic effects of HDAC inhibition and conventional treatments .

Summary of Biological Activities

Activity TypeObserved EffectReference
HDAC InhibitionIC50 = 24.45 µM for HDAC3
AntiproliferativeSignificant reduction in cell viability
Cell Cycle ArrestG2/M phase arrest
Clinical EfficacyPartial response in cancer patients

Q & A

Q. What are the recommended synthetic routes for 2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions. Key steps include:
  • Quinoline Core Formation : Condensation of substituted anilines with ketones or aldehydes under acidic conditions (e.g., using HCl or H₂SO₄).
  • Functionalization : Introduction of the 2-methoxyethoxy group via nucleophilic substitution or Mitsunobu reactions.
  • Guanidine Conjugation : Coupling the quinoline-4-carbonyl intermediate with guanidine using carbodiimide-based reagents (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures .

Q. How is the compound characterized for structural confirmation?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and guanidine integration (e.g., δ ~8.0–8.5 ppm for quinoline protons, δ ~160–170 ppm for carbonyl carbons).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺).
  • X-ray Crystallography : For unambiguous confirmation of planar quinoline systems and substituent geometry (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies optimize reaction yield during guanidine conjugation?

  • Methodological Answer :
  • Catalytic Systems : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency in carbodiimide-mediated reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve guanidine solubility and reaction kinetics.
  • Temperature Control : Maintain 0–4°C during coupling to minimize side reactions (e.g., guanidine dimerization) .

Q. How can interactions with biological targets (e.g., enzymes) be systematically studied?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to kinases or proteases, guided by SAR data from analogs .

Q. How do structural analogs differ in bioactivity?

  • Methodological Answer : Compare functional group impacts via structure-activity relationship (SAR) studies:
  • Methoxy vs. Hydroxy Groups : Methoxy enhances lipophilicity (logP), improving membrane permeability but reducing solubility.
  • Guanidine Positioning : Substituents at the 4-position (carbonylguanidine) show higher kinase inhibition than 3-position analogs.
  • Case Study : Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate exhibits 10-fold higher IC₅₀ against kinase X compared to hydroxy-substituted derivatives .

Data Contradiction & Stability Analysis

Q. How to resolve discrepancies in stability data under varying pH conditions?

  • Methodological Answer :
  • Accelerated Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC-MS.
  • Identify Degradants : Use LC-QTOF-MS to detect hydrolyzed products (e.g., quinoline-4-carboxylic acid from guanidine cleavage).
  • pH-Dependent Stability : Acidic conditions (pH <3) promote hydrolysis of the methoxyethoxy group, while alkaline conditions (pH >10) degrade the guanidine moiety .

Q. What computational methods predict reactivity of the guanidine moiety?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous vs. lipid environments to assess guanidine protonation states (pKa prediction) .

Comparative & Mechanistic Studies

Q. How does this compound compare to guanidine thiocyanate in denaturation studies?

  • Methodological Answer :
  • Chaotropic Efficiency : Assess protein denaturation via circular dichroism (CD) spectroscopy. Guanidine thiocyanate (GTC) exhibits stronger chaotropic effects due to thiocyanate’s polarizability, whereas the quinoline-guanidine hybrid may show selective denaturation of misfolded proteins .

Q. What mechanistic insights explain its inhibitory activity against viral proteases?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive).
  • Mutagenesis Studies : Introduce point mutations (e.g., S139A) in the protease active site to identify critical binding residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.